2,5-Diaminopyridine

Description

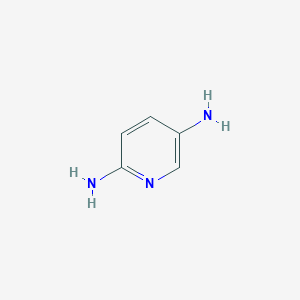

Structure

3D Structure

Properties

IUPAC Name |

pyridine-2,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c6-4-1-2-5(7)8-3-4/h1-3H,6H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIROPXUFDXCYLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20195765 | |

| Record name | Pyridine, 2,5-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4318-76-7 | |

| Record name | 2,5-Diaminopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4318-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Pyridinediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004318767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-DIAMINOPYRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175741 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2,5-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pyridine-2,5-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-PYRIDINEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6OLZ060HI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,5-Diaminopyridine chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Diaminopyridine is a pivotal chemical intermediate with significant applications in organic synthesis, materials science, and pharmaceutical development. As a disubstituted pyridine (B92270), its unique electronic and structural properties, conferred by the two amino groups on the pyridine ring, make it a versatile building block for the synthesis of a wide array of complex molecules, including polyimides and biologically active compounds. This document provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key applications of this compound, with a focus on its relevance to the scientific and drug development communities.

Chemical Structure and Identification

This compound, with the IUPAC name pyridine-2,5-diamine, is an organic compound featuring a pyridine ring substituted with two amino groups at the 2 and 5 positions.[1] The presence and positions of these functional groups are crucial to its chemical reactivity and utility as a precursor in synthesis.

The fundamental structural details are provided below:

-

SMILES: Nc1ccc(N)nc1[5]

-

InChI Key: MIROPXUFDXCYLG-UHFFFAOYSA-N

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are summarized in the table below. These characteristics are essential for its handling, storage, and application in various chemical reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 109.13 g/mol | [1][2][4] |

| Appearance | Light yellow liquid or colorless crystalline solid | [2] |

| Melting Point | 96 - 110.3 °C | [2][3][5] |

| Boiling Point | 180 °C at 12 mmHg | [2][6] |

| Density | ~1.251 g/cm³ (at 20 °C) | [3] |

| Solubility in Water | 39 g/L (at 25 °C) | [3] |

| pKa | 6.48 (at 20 °C) | [2] |

| Flash Point | 179 °C | [3] |

Synthesis Protocols

This compound can be synthesized through various chemical routes. A common laboratory-scale method involves the reduction of 5-nitro-2-aminopyridine.[6] Another established, albeit more complex, method is the Chichibabin amination reaction, which involves reacting pyridine with sodium amide under harsh conditions.[10][11] A more recent approach involves a copper-catalyzed amination of a dihalopyridine precursor.

General Experimental Protocol for Copper-Catalyzed Amination

This protocol is based on a general procedure for the amination of halo-pyridines.[12]

Objective: To synthesize this compound from a suitable dihalo-pyridine precursor via copper-catalyzed amination.

Materials:

-

2,5-Dihalopyridine (substrate)

-

Copper catalyst complex (e.g., [Cu₂(2,7-bis(pyridin-2-yl)-l,8-naphthyridine)(OH)(CF₃COO)₃])

-

Cesium carbonate (Cs₂CO₃)

-

Concentrated aqueous ammonia (B1221849) (NH₃(aq))

-

Tetrabutylammonium bromide (TBAB)

-

Water or Ethylene glycol (solvent)

-

Ethyl acetate (B1210297)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Saturated Sodium Chloride (NaCl) solution

-

Sealed reaction tube

Procedure:

-

In a sealed reaction tube, combine the 2,5-dihalopyridine substrate (0.25 mmol), the copper catalyst (0.0025 mmol), cesium carbonate (1 mmol), and TBAB (0.25 mmol).

-

Add concentrated aqueous ammonia (0.5 mL) and the chosen solvent (0.5 mL).

-

Seal the tube and heat the reaction mixture to 110-140 °C.

-

Stir the mixture vigorously for 8-24 hours.

-

After the reaction period, cool the mixture to room temperature.

-

Pour the reaction mixture into a saturated NaCl solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic extracts and dry over anhydrous MgSO₄.

-

Filter the mixture and remove the solvent under reduced pressure.

-

Purify the resulting residue by recrystallization or silica (B1680970) gel chromatography to yield this compound.

-

Characterize the final product using NMR spectroscopy to confirm its structure and purity.[12]

Caption: General workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is a valuable precursor in several fields due to its reactive amino groups and heterocyclic core.

-

Pharmaceutical Intermediate: The aminopyridine scaffold is a common motif in many biologically active molecules and marketed drugs.[13][14] this compound serves as a starting material for synthesizing more complex molecules with potential therapeutic applications, including novel kinase inhibitors and other targeted agents.[2][15][16]

-

Materials Science: It is used in the preparation of organo-soluble polyimides by reacting with various dianhydride monomers.[6] These polyimides are precursors for novel polyimide-silica composites, which possess high thermal stability and mechanical strength, making them suitable for applications in electronics and aerospace.[17]

-

Ligand Synthesis: The nitrogen atoms in the ring and amino groups can act as ligands, coordinating with metal ions to form metal complexes. These complexes can be investigated for their catalytic activity or unique material properties.[2]

-

Neuroscience Research: As a potassium channel modulator, this compound can alter the activity of potassium channels, which are integral to nerve impulse transmission. This property makes it a compound of interest for research into neurological disorders like multiple sclerosis and spinal cord injury.[17]

While this compound itself is a building block, derivatives of the closely related 2,5-diaminopyrimidine (B1361531) have been identified as selective monomeric degraders of B-lymphoid tyrosine kinase (BLK).[18] BLK is a key component of the B cell receptor (BCR) signaling pathway, which is implicated in autoimmune diseases and B cell lymphomas.[18] This highlights the potential of the broader diaminopyridine/pyrimidine scaffold in developing targeted protein degraders.

Caption: Simplified BCR pathway showing the role of BLK.

Safety and Handling

This compound is classified as an irritant and requires careful handling to avoid exposure.[2][19]

-

Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[19] It may be harmful if swallowed, inhaled, or absorbed through the skin.[3][20] Toxic fumes, including oxides of carbon and nitrogen, may be emitted under fire conditions.[3]

-

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory. This includes chemical-resistant gloves, safety goggles or face shields, and a lab coat.[3][19] Work should be conducted in a well-ventilated area or under a chemical fume hood.[20][21] For operations that may generate dust, a NIOSH-approved N95 (US) or P1 (EN 143) respirator should be used.[3]

-

First Aid Measures:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.[3][20]

-

Skin Contact: Wash the affected area immediately with plenty of soap and water.[3][21] Remove contaminated clothing.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[3][20]

-

Ingestion: If the person is conscious, wash out their mouth with water. Do not induce vomiting. Seek immediate medical attention.[3][21]

-

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[20] Keep in a dark place under an inert atmosphere at room temperature.[2]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[3][19]

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and its role as a key building block in the synthesis of high-value materials and potential pharmaceutical agents. Its well-defined structure and reactive sites offer numerous possibilities for chemical modification, leading to a diverse range of derivatives. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for researchers and developers aiming to leverage this compound in their work. Future research will likely continue to uncover new applications for this compound and its derivatives, particularly in the realms of targeted therapeutics and advanced polymer science.

References

- 1. 2,5-Pyridinediamine | C5H7N3 | CID 20314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [chembk.com]

- 3. This compound(4318-76-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. This compound [stenutz.eu]

- 6. This compound | 4318-76-7 [chemicalbook.com]

- 7. 2,6-Diaminopyridine(141-86-6) 1H NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. KR20100051689A - Process for the synthesis of diaminopyridine and related compounds - Google Patents [patents.google.com]

- 11. WO2009018504A1 - Process for the synthesis of diaminopyridine and related compounds - Google Patents [patents.google.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Buy this compound | 4318-76-7 [smolecule.com]

- 18. Discovery of 2,5-diaminopyrimidine derivatives as the first series of selective monomeric degraders of B-lymphoid tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. georganics.sk [georganics.sk]

- 20. WERCS Studio - Application Error [assets.thermofisher.com]

- 21. fishersci.com [fishersci.com]

2,5-Diaminopyridine CAS number 4318-76-7

An In-depth Technical Guide to 2,5-Diaminopyridine (CAS: 4318-76-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 4318-76-7), a pivotal heterocyclic building block in organic synthesis and medicinal chemistry. This document consolidates essential information on its chemical and physical properties, synthesis methodologies, key applications in drug discovery and materials science, and critical safety and handling protocols. Detailed experimental procedures and graphical representations of synthetic and application workflows are included to support researchers in its practical application.

Chemical and Physical Properties

This compound is a disubstituted pyridine (B92270) characterized by its two amino functional groups, which impart unique reactivity and make it a valuable precursor in various chemical transformations. It typically appears as a yellow to purple or brown to black solid crystalline powder.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | Pyridine-2,5-diamine | [2] |

| CAS Number | 4318-76-7 | [1][3] |

| Molecular Formula | C₅H₇N₃ | [3] |

| Molecular Weight | 109.13 g/mol | |

| Appearance | Brown to black solid; Yellow to purple crystalline powder | [1] |

| Melting Point | 110.3 °C | [1][4] |

| Boiling Point | 180 °C at 12 mmHg | [1] |

| Density | ~1.11 - 1.25 g/cm³ (estimate) | [1][5] |

| pKa | 6.48 (at 20 °C) | [1][4] |

| Solubility in Water | 39 g/L (at 25 °C) | [5] |

| Flash Point | 179 °C | [5] |

| InChI Key | MIROPXUFDXCYLG-UHFFFAOYSA-N | |

| SMILES | Nc1ccc(N)nc1 |

Synthesis and Manufacturing

The primary and most cited method for the laboratory-scale synthesis of this compound is the catalytic reduction of 5-nitro-2-aminopyridine.[1] Industrially, other methods such as chlorine-ammonia displacement reactions have also been explored for the synthesis of diaminopyridines.[6]

Experimental Protocol: Synthesis via Reduction of 5-nitro-2-aminopyridine

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

-

5-nitro-2-aminopyridine

-

10% Palladium on Carbon (Pd/C) catalyst

-

Ethanol (or other suitable solvent)

-

Hydrogen gas (H₂) source

-

Inert gas (Nitrogen or Argon)

-

Filter aid (e.g., Celite)

-

Standard laboratory glassware for hydrogenation

Procedure:

-

Reaction Setup: In a hydrogenation flask, dissolve 5-nitro-2-aminopyridine in a suitable solvent like ethanol.

-

Inerting: Purge the flask with an inert gas (e.g., Nitrogen) to remove air.

-

Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution. The amount of catalyst is typically 1-5 mol% relative to the starting material.

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the inert gas and introduce hydrogen gas, typically at a pressure of 1-4 atm.

-

Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by observing hydrogen uptake or by analytical techniques like TLC or LC-MS. The reaction is typically complete within a few hours.

-

Work-up: Once the reaction is complete, purge the flask with inert gas to remove excess hydrogen.

-

Filtration: Filter the reaction mixture through a pad of filter aid (e.g., Celite) to remove the Pd/C catalyst. Wash the filter cake with the solvent to ensure complete recovery of the product.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system to obtain the final product with high purity.

Synthesis Workflow Diagram

Caption: Synthesis of this compound via catalytic hydrogenation.

Applications in Research and Drug Development

This compound is a versatile intermediate with significant applications in pharmaceuticals, materials science, and general organic synthesis.

-

Pharmaceutical Intermediate: It is a crucial building block for synthesizing a wide range of biologically active molecules.[7]

-

Imidazopyridines: It is used to prepare fused heterocyclic systems like imidazopyridines, which are known to possess diverse pharmacological activities including antibacterial and anti-inflammatory properties.[1][8] For example, it can be used to prepare 6-acetamidoimidazo[1,2-a]pyridine.

-

Neurological Disorders: The dihydrochloride (B599025) salt of this compound is utilized in the development of treatments for neurological conditions such as Alzheimer's disease, attributed to its ability to enhance nerve growth factor (NGF) levels.[7]

-

Oncology: Derivatives of diaminopyridines have been developed as cyclin-dependent kinase (CDK) inhibitors, which have antiproliferative activity and are investigated for the treatment of solid tumors.[9] However, the this compound moiety itself can be a structural hazard, potentially leading to drug-induced liver injury through bioactivation.[10]

-

-

Materials Science: It serves as a monomer in the synthesis of organo-soluble polyimides. These polymers are precursors for creating novel polyimide-silica composites with applications in advanced materials.[1]

-

Agrochemicals: There is research into its use in agrochemicals to improve plant growth and resistance to stress.[7]

-

Schiff Base and Heterocycle Synthesis: The diamino functionality allows for the straightforward synthesis of Schiff bases by reaction with various aldehydes and ketones, which can then be used to construct larger heterocyclic systems like oxazepines and tetrazoles.[11]

Application Workflow: Synthesis of Heterocyclic Derivatives

Caption: General workflow for synthesizing bioactive heterocycles from this compound.

Safety and Handling

This compound is classified as an irritant and requires careful handling to avoid exposure.[4][12]

Hazard Identification:

-

H315: Causes skin irritation.[12]

-

H319: Causes serious eye irritation.[12]

-

H335: May cause respiratory irritation.[12]

-

It may also be harmful if swallowed, inhaled, or absorbed through the skin.[5][13][14]

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[12][13]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[13]

-

Use only in a well-ventilated area or outdoors.[12]

-

Wash hands and any exposed skin thoroughly after handling.[14]

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[5][14]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12][14]

-

Inhalation: Move person into fresh air. If not breathing, give artificial respiration.[5][14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[5]

Storage:

-

Store in a dry, cool, and well-ventilated place.[12]

-

Keep the container tightly closed and in a dark place under an inert atmosphere.[1][4]

Disposal:

-

Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

Conclusion

This compound is a compound of significant interest to the scientific community, particularly in the fields of drug discovery and materials science. Its versatile reactivity, stemming from the two amino groups on the pyridine core, allows for its use as a foundational element in the synthesis of a wide array of complex molecules. While its potential as a structural alert in drug design necessitates careful consideration, its role as a key intermediate is well-established. This guide provides the essential technical information required for its safe and effective use in a research and development setting.

References

- 1. This compound | 4318-76-7 [chemicalbook.com]

- 2. 2,5-Pyridinediamine | C5H7N3 | CID 20314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. chembk.com [chembk.com]

- 5. This compound(4318-76-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. WO2009018504A1 - Process for the synthesis of diaminopyridine and related compounds - Google Patents [patents.google.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US7423051B2 - 2,6-diaminopyridine derivatives - Google Patents [patents.google.com]

- 10. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. View of Synthesis Some Heterocyclic Compound based on 2,5–disubsituted Pyridine [anjs.edu.iq]

- 12. georganics.sk [georganics.sk]

- 13. This compound, 97% 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of 2,5-Diaminopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Diaminopyridine is a key chemical intermediate utilized in the synthesis of a variety of organic compounds, including pharmaceuticals and high-performance polymers. A thorough understanding of its physical properties is paramount for its effective use in research and development, particularly in drug design and materials science. This technical guide provides a comprehensive overview of the core physical characteristics of this compound, complete with detailed experimental protocols for their determination and visual workflows to elucidate key processes.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These values have been compiled from various chemical data sources and provide a baseline for its handling, characterization, and application in experimental settings.

| Property | Value | Units | Notes |

| Molecular Formula | C₅H₇N₃ | ||

| Molecular Weight | 109.13 | g/mol | |

| Appearance | Brown to black solid | ||

| Melting Point | 110.3 | °C | |

| Boiling Point | 180 | °C | at 12 mmHg |

| 329 | °C | at 760 mmHg | |

| Solubility in Water | 39 | g/L | at 25 °C |

| pKa | 6.48 | at 20 °C | |

| pKb | 7.42 | ||

| Density | 1.251 | g/cm³ | at 20 °C |

| Vapor Pressure | 0.0002 | mmHg | at 25 °C |

| Partition Coefficient (logP) | -0.47 | ||

| Heat of Vaporization | 57.15 | kJ/mol | |

| Refractive Index | 1.5340 | (estimate) |

Experimental Protocols

Accurate determination of physical properties is crucial for the consistent and reproducible use of chemical compounds. The following sections detail standard laboratory protocols for measuring the key physical parameters of this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad and depressed range suggests the presence of impurities.

Methodology: Thiele Tube Method

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer using a rubber band or a wire. The thermometer and attached capillary tube are then inserted into a Thiele tube containing a high-boiling point liquid, such as mineral oil or silicone oil, ensuring the sample is level with the thermometer bulb.

-

Heating: The side arm of the Thiele tube is gently heated with a Bunsen burner or a micro-burner. The unique shape of the Thiele tube facilitates the circulation of the oil, ensuring uniform heating. The heating rate should be slow, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the melting range.

-

Purity Assessment: For pure this compound, this range should be narrow (typically 0.5-1 °C).

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology: Micro-Boiling Point Determination

-

Sample Preparation: A small amount of this compound (if in liquid form or dissolved in a high-boiling solvent) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed in the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer and heated in a Thiele tube or an oil bath.

-

Heating: The sample is heated until a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary tube.

-

Observation: The heat source is then removed, and the apparatus is allowed to cool. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

Aqueous Solubility Determination

Solubility data is vital for applications in drug development, where aqueous solubility often correlates with bioavailability.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of deionized water in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: The saturated solution is allowed to stand, and the undissolved solid is separated by centrifugation and/or filtration.

-

Quantification: The concentration of this compound in the clear, saturated aqueous phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). A calibration curve prepared with standard solutions of known concentrations is used for quantification.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound in solution. For a basic compound like this compound, the pKa of its conjugate acid is typically determined.

Methodology: NMR Spectroscopy Titration

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent, typically D₂O.

-

pH Adjustment: The pD (the pH equivalent in D₂O) of the solution is adjusted by the stepwise addition of a strong acid (e.g., DCl) or a strong base (e.g., NaOD).

-

NMR Spectra Acquisition: A ¹H NMR spectrum is acquired after each addition of acid or base, and the chemical shifts of the aromatic protons are recorded as a function of pD.

-

Data Analysis: The chemical shifts of the protons will change as the molecule becomes protonated. A plot of chemical shift versus pD will yield a sigmoidal curve. The pKa can be determined from the inflection point of this curve.

Spectral Data Interpretation

Spectroscopic data is essential for the structural elucidation and confirmation of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the protons of the two amino groups. The chemical shifts and coupling patterns of the aromatic protons provide information about their relative positions. The amino protons may appear as broad singlets and their chemical shift can be solvent-dependent.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each of the five carbon atoms in the pyridine ring. The chemical shifts will be influenced by the presence and position of the amino substituents.

-

IR (Infrared) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine groups are expected to appear as two bands in the region of 3200-3400 cm⁻¹. The C-N stretching vibrations will be observed in the 1250-1335 cm⁻¹ region for the aromatic amine. Bending vibrations for the N-H bonds of the primary amines are expected around 1580-1650 cm⁻¹.[1]

-

UV-Vis (Ultraviolet-Visible) Spectroscopy: The UV-Vis spectrum of pyridine derivatives typically shows absorption bands corresponding to π → π* and n → π* electronic transitions. For pyridine itself, these are observed around 254 nm and 202 nm.[2] The presence of the amino groups on the pyridine ring in this compound will cause a bathochromic (red) shift of these absorption maxima.

Applications in Synthesis

This compound is a valuable building block in organic synthesis. Its two amino groups provide reactive sites for the construction of more complex molecules.

Synthesis of Polyimides

Polyimides are a class of high-performance polymers known for their excellent thermal stability, chemical resistance, and mechanical properties. This compound can be used as a diamine monomer in the synthesis of polyimides. The general synthetic route involves a two-step process:

-

Poly(amic acid) formation: this compound is reacted with a dianhydride in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), at room temperature to form a soluble poly(amic acid) precursor.

-

Imidization: The poly(amic acid) is then converted to the final polyimide by either thermal or chemical imidization, which involves the elimination of water to form the imide ring.

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of this compound, along with standardized experimental protocols for their determination. The inclusion of quantitative data in a structured format, coupled with procedural workflows, offers a valuable resource for researchers, scientists, and professionals in drug development and materials science. A comprehensive understanding of these fundamental characteristics is crucial for the successful application of this compound in the synthesis of novel compounds and advanced materials.

References

A Technical Guide to the Physicochemical Properties of 2,5-Diaminopyridine

This technical guide provides a comprehensive overview of the melting and boiling points of 2,5-diaminopyridine, a crucial diamine isomer used in various chemical syntheses. The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed look at its physical properties and the methodologies for their determination.

Physicochemical Data of this compound

The accurate determination of melting and boiling points is fundamental in the identification and purity assessment of chemical compounds. The following table summarizes the key physical constants of this compound.

| Property | Value | Conditions |

| Melting Point | 110.3°C[1][2][3] | - |

| Boiling Point | 329°C[1] | At standard atmospheric pressure |

| 180°C[2][3] | At 12 mmHg | |

| 140°C | At 1 mmHg |

Experimental Protocols for Determination of Physical Properties

While specific experimental records for the determination of this compound's melting and boiling points are not publicly detailed, the following are standard and widely accepted methodologies for such measurements.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For pure crystalline solids, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens the melting point range.[4] A common method for determining the melting point is through the use of a melting point apparatus, such as a Mel-Temp or Thiele tube.[4]

Capillary Method using a Melting Point Apparatus:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[5]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.[4]

-

Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.[4]

-

Observation: The temperature at which the first liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting point is reported as the range T1-T2.[6]

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[6] This property is highly dependent on pressure.

Distillation Method:

This method is suitable for determining the boiling point of a liquid at atmospheric pressure and also allows for its purification.

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a distilling flask containing the liquid sample (e.g., molten this compound) and boiling chips, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor.

-

Heating: The distilling flask is heated, and as the liquid boils, the vapor rises and enters the condenser.

-

Equilibrium: The temperature is recorded when a steady state of condensation is observed on the thermometer bulb, indicating that the vapor temperature is in equilibrium with the boiling liquid.[7]

Thiele Tube Method (for small quantities):

This micro-method is useful when only a small amount of the substance is available.

-

Sample Preparation: A small amount of the liquid is placed in a small test tube, and a capillary tube, sealed at one end, is inverted and placed inside the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).[7]

-

Heating: The Thiele tube is gently heated, causing the air trapped in the capillary tube to expand and bubble out.[8]

-

Observation: Heating is continued until a steady stream of bubbles emerges from the capillary tube. The heat is then removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[7][8]

Workflow for Physicochemical Property Verification

The following diagram illustrates a logical workflow for the determination and verification of the physical properties of a chemical compound like this compound.

Caption: Workflow for the determination and verification of physicochemical properties.

References

- 1. This compound(4318-76-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. This compound CAS#: 4318-76-7 [m.chemicalbook.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. ursinus.edu [ursinus.edu]

- 6. alnoor.edu.iq [alnoor.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomus.edu.iq [uomus.edu.iq]

An In-depth Technical Guide to the pKa and Basicity of 2,5-Diaminopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid-base properties of 2,5-diaminopyridine, a crucial parameter for professionals in drug development and chemical research. Understanding the pKa and the relative basicity of its nitrogen centers is fundamental to predicting its behavior in physiological systems and in chemical reactions.

Physicochemical Properties and pKa Data

This compound is a disubstituted pyridine (B92270) with three basic nitrogen atoms, each exhibiting different degrees of basicity due to the electronic effects within the molecule. The pKa is a quantitative measure of the strength of an acid in solution; for a base, the pKa of its conjugate acid is used to quantify its basicity. A higher pKa value for the conjugate acid corresponds to a stronger base.

| Parameter | Value | Source |

| pKa | 6.48 (at 20°C) | ChemicalBook[1], ChemBK |

This reported pKa value likely corresponds to the first protonation event at the most basic nitrogen atom. Further experimental determination is required to elucidate the pKa values for the subsequent protonations.

Analysis of Basicity: Protonation Sites

The basicity of the three nitrogen atoms in this compound—the pyridine ring nitrogen (N1), the amino group at position 2 (N2), and the amino group at position 5 (N5)—is influenced by a combination of inductive and resonance effects.

The lone pair of electrons on the pyridine nitrogen (N1) is in an sp² hybrid orbital and is not involved in the aromatic π-system, making it available for protonation. In contrast, the lone pairs on the exocyclic amino groups can be delocalized into the pyridine ring through resonance, which generally decreases their basicity.

However, the position of the amino groups on the pyridine ring is crucial. An amino group at the 2-position (ortho) and 4-position (para) can donate electron density to the ring nitrogen via resonance, thereby increasing its basicity. Conversely, an amino group at the 3- or 5-position (meta) has a less pronounced resonance effect on the ring nitrogen's basicity.

In the case of this compound, the 2-amino group can increase the electron density at the ring nitrogen (N1) through a resonance effect. The 5-amino group, being meta to the ring nitrogen, will have a weaker electronic influence. Therefore, the pyridine ring nitrogen (N1) is expected to be the most basic site and the first to be protonated.

The second protonation is likely to occur at the 5-amino group, as the 2-amino group's lone pair is more significantly delocalized into the already protonated, electron-deficient ring. The final protonation would then occur at the 2-amino group under more acidic conditions.

Protonation Equilibria of this compound

Caption: Predicted protonation sequence of this compound.

Resonance Structures Influencing Basicity

Caption: Key resonance contributors for neutral and monoprotonated this compound.

Experimental Protocols for pKa Determination

Accurate determination of pKa values is essential for drug development and research. The following are detailed methodologies for two common experimental techniques.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values by monitoring the change in pH of a solution upon the addition of a titrant.[2][3]

Experimental Workflow for Potentiometric Titration

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of this compound (e.g., 0.01 M) in deionized, CO₂-free water.

-

Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

-

-

Calibration of the pH Meter:

-

Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa range.

-

-

Titration Procedure:

-

Pipette a known volume of the this compound solution into a beaker.

-

If necessary, add a known excess of the standard HCl solution to fully protonate the sample.

-

Immerse the calibrated pH electrode and a stirrer into the solution.

-

Begin titrating with the standard NaOH solution, adding small, precise increments.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point(s).

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

The pKa value(s) can be determined from the pH at the half-equivalence point(s). The equivalence points can be identified as the inflection points of the curve, which are more accurately located from the maxima of the first derivative plot (ΔpH/ΔV vs. V) or the zero crossing of the second derivative plot (Δ²pH/ΔV² vs. V).

-

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used to determine pKa values for compounds that exhibit a change in their UV-Vis absorbance spectrum upon protonation or deprotonation.[4][5][6][7][8]

Experimental Workflow for UV-Vis Spectrophotometry

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Detailed Methodology:

-

Preparation of Solutions:

-

Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12).

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).

-

Prepare a set of sample solutions by adding a small, constant volume of the stock solution to a fixed volume of each buffer solution. This ensures a constant total concentration of the analyte across all samples.

-

-

Spectrophotometric Measurements:

-

Record the UV-Vis absorbance spectrum for each buffered sample solution over a relevant wavelength range.

-

Identify the wavelengths where the absorbance changes significantly with pH.

-

-

Data Analysis:

-

Plot the absorbance at one or more of these characteristic wavelengths against the corresponding pH of the buffer solutions.

-

This will generate a sigmoidal curve. The pKa is the pH at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal.

-

The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation.

-

Conclusion

The basicity of this compound, as quantified by its pKa values, is a critical determinant of its chemical and biological behavior. While a single pKa value is commonly cited, a more detailed experimental investigation is warranted to fully characterize the protonation equilibria of this polybasic molecule. The experimental protocols outlined in this guide for potentiometric titration and UV-Vis spectrophotometry provide robust frameworks for researchers to accurately determine these essential physicochemical parameters. A thorough understanding of the relative basicity of the nitrogen centers, supported by an analysis of electronic effects, is crucial for the rational design of new pharmaceuticals and for optimizing chemical synthesis.

References

- 1. This compound CAS#: 4318-76-7 [m.chemicalbook.com]

- 2. Titrations in non-aqueous media. Part IX. Potentiometric titrations of symmetrical aliphatic diamines and their Schiff bases in different solvents - Analyst (RSC Publishing) [pubs.rsc.org]

- 3. Potentiometric titration [protocols.io]

- 4. researchgate.net [researchgate.net]

- 5. ijper.org [ijper.org]

- 6. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmaguru.co [pharmaguru.co]

- 8. mt.com [mt.com]

molecular weight and formula of 2,5-Diaminopyridine

An In-depth Technical Guide to 2,5-Diaminopyridine: Properties, Synthesis, and Biological Relevance

This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, a method for its synthesis, and an exploration of its current and potential applications in research and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Properties of this compound

This compound is a disubstituted pyridine (B92270) with the chemical formula C5H7N3.[1][2] It serves as a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and materials for specialized applications.[3]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in Table 1. This data is crucial for its identification, handling, and application in experimental settings.

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C5H7N3 | [1][2] |

| Molecular Weight | 109.13 g/mol | [2][3] |

| CAS Number | 4318-76-7 | [1][2] |

| Appearance | Yellow to purple crystalline powder | [3] |

| Melting Point | 110.3 °C | [1] |

| Boiling Point | 180 °C at 12 mmHg | [4] |

| Density | 1.251 g/cm³ at 20 °C | [1] |

| Solubility in Water | 39 g/L at 25 °C | [1] |

| pKa | 6.48 at 20 °C | [3] |

| LogP | -0.47 | [1] |

| IR Spectroscopy | Spectra available from ChemicalBook | [5] |

| ¹H NMR Spectroscopy | Spectra available from ChemicalBook | [5] |

| ¹³C NMR Spectroscopy | Spectra available from ChemicalBook | [5] |

Safety and Handling

This compound is classified as an irritant, causing skin, eye, and respiratory irritation.[6] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound.[7] It is stable under normal temperatures and pressures but is incompatible with strong oxidizing agents.[1]

Table 2: Hazard Information for this compound

| Hazard Statement | Description | Reference |

| H315 | Causes skin irritation | [6] |

| H319 | Causes serious eye irritation | [6] |

| H335 | May cause respiratory irritation | [6] |

Synthesis of this compound

A general method for the synthesis of this compound involves the amination of a suitable pyridine precursor. The following experimental protocol is based on a documented procedure.[8]

Experimental Protocol: Amination for the Synthesis of this compound

-

Reaction Setup: In a sealed reaction tube, combine the pyridine substrate (0.25 mmol), a copper complex catalyst (e.g., [Cu₂(2,7-bis(pyridin-2-yl)-l,8-naphthyridine)(OH)(CF₃COO)₃]) (2.5 x 10⁻³ mmol), cesium carbonate (Cs₂CO₃) (1 mmol), concentrated aqueous ammonia (B1221849) (0.5 mL), and tetrabutylammonium (B224687) bromide (TBAB) (0.25 mmol) in water (0.5 mL).[8]

-

Reaction Conditions: Heat the sealed tube to a temperature between 110-140 °C and stir the reaction mixture for 8-24 hours.[8]

-

Work-up: After cooling the reaction to room temperature, pour the mixture into a saturated sodium chloride solution.[8]

-

Extraction: Extract the aqueous mixture with ethyl acetate.[8]

-

Drying and Purification: Dry the combined organic layers over anhydrous magnesium sulfate (B86663) (MgSO₄). After removing the solvent, the resulting residue can be purified by recrystallization or silica (B1680970) gel chromatography.[8]

-

Characterization: Characterize the final product using NMR spectroscopy to confirm its identity and purity.[8]

Biological Activity and Applications

While this compound itself is primarily a chemical intermediate, its derivatives have shown significant biological activities. A notable area of research is the development of this compound analogues as antagonists for the CXCR4 receptor.

CXCR4 Antagonism

The CXCR4 receptor and its ligand CXCL12 are implicated in several pathological pathways, including cancer metastasis and inflammation.[9] Derivatives of this compound have been synthesized and evaluated as potential CXCR4 antagonists.[9] Some of these compounds have demonstrated effective concentrations (EC) of 100 nM or less in binding affinity assays and have shown significant inhibition of cancer cell invasion in Matrigel assays.[9]

Experimental Protocols for Biological Evaluation

This assay identifies compounds that interfere with the binding of the natural ligand CXCL12 to the CXCR4 receptor.

-

Cell Preparation: Use a cell line expressing CXCR4 (e.g., Jurkat cells).

-

Compound Incubation: Dispense the test compound solutions into a 96-well plate, followed by the addition of the cell suspension. Incubate for 15 minutes at room temperature in the dark.[10][11]

-

Competitive Binding: Add a fixed concentration of fluorescently labeled CXCL12 to the wells and incubate for 30 minutes at room temperature in the dark.[10][11]

-

Washing: Centrifuge the plate and remove the supernatant. Wash the cell pellet to remove unbound ligand.[10]

-

Cell Fixation: Resuspend the cell pellet in a paraformaldehyde solution to fix the cells.[10]

-

Flow Cytometry Analysis: Analyze the samples using a flow cytometer to measure the fluorescence intensity, which is inversely proportional to the binding affinity of the test compound.[10]

This assay assesses the ability of cancer cells to invade through a basement membrane matrix, a key step in metastasis.

-

Preparation of Inserts: Coat the upper surface of Transwell inserts with Matrigel and allow it to solidify. Rehydrate the Matrigel layer with a serum-free medium.[9][12]

-

Cell Seeding: Seed cancer cells in a serum-free medium onto the Matrigel-coated inserts. The test compound (e.g., a this compound derivative) can be added to this cell suspension.[9][12]

-

Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[9][12]

-

Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.[9][12]

-

Staining and Quantification: Remove non-invaded cells from the upper surface. Fix and stain the invaded cells on the lower surface of the insert with crystal violet.[9][13] Count the number of invaded cells under a microscope.[13][14]

Comparative Isomer: 3,4-Diaminopyridine (Amifampridine)

It is important to distinguish this compound from its isomer, 3,4-Diaminopyridine (Amifampridine). Amifampridine is an approved drug for the treatment of Lambert-Eaton myasthenic syndrome (LEMS).[7][15] Its mechanism of action involves blocking presynaptic potassium channels, which prolongs the action potential and increases the influx of calcium ions. This, in turn, enhances the release of acetylcholine (B1216132) at the neuromuscular junction, improving muscle contraction.[7][8][15] While this signaling pathway is well-characterized for 3,4-Diaminopyridine, it is not the established mechanism for the 2,5-isomer.

Conclusion

This compound is a versatile chemical compound with established physicochemical properties and synthesis routes. While its direct biological applications are not as extensively documented as its isomer, 3,4-Diaminopyridine, its derivatives are emerging as promising candidates for therapeutic intervention, particularly as CXCR4 antagonists. The experimental protocols detailed in this guide provide a framework for the synthesis and biological evaluation of this compound and its analogues. Further research into this compound and its derivatives is warranted to fully explore their potential in drug discovery and materials science.

References

- 1. This compound(4318-76-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. 2,5-ジアミノピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound CAS#: 4318-76-7 [m.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. This compound(4318-76-7)IR [chemicalbook.com]

- 6. georganics.sk [georganics.sk]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. snapcyte.com [snapcyte.com]

- 10. jove.com [jove.com]

- 11. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Matrigel Invasion Assay Protocol [bio-protocol.org]

- 14. Invasion Assay [www2.lbl.gov]

- 15. proteinfoundry.com [proteinfoundry.com]

The Pivotal Role of 2,5-Diaminopyridine and its Analogs as Chemical Intermediates in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Diaminopyridine and its structurally related analogs are crucial chemical intermediates, serving as versatile building blocks in the synthesis of a wide array of complex organic molecules. Their unique electronic and structural properties, conferred by the presence of two amino groups on a pyridine (B92270) ring, make them highly valuable in the construction of heterocyclic scaffolds with significant biological activity. This technical guide explores the synthesis, key reactions, and applications of these diaminopyridine derivatives, with a particular focus on their role in the development of targeted cancer therapies, such as the CDK4/6 inhibitors Palbociclib (B1678290) and Ribociclib. While the parent this compound is a foundational structure, this guide will delve into the specific applications of its more complex analogs, which are central to the synthesis of these blockbuster drugs.

Synthesis of Diaminopyridine Intermediates

The synthesis of diaminopyridine intermediates can be achieved through several strategic routes, primarily involving the reduction of nitropyridines or the amination of halopyridines. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Reduction of Nitropyridines

A common and effective method for the synthesis of diaminopyridines is the reduction of a corresponding nitropyridine precursor. This approach is widely used due to the commercial availability of various nitropyridine starting materials.

Table 1: Synthesis of Diaminopyridines via Nitro Group Reduction

| Starting Material | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-Amino-5-nitropyridine | 10% Pd/C, H₂ | Ethanol | Room Temperature | High | [1] |

| 2-Amino-5-bromo-3-nitropyridine | Reduced Iron, HCl | Ethanol/Water | Reflux | Not Specified | [2] |

Catalytic Amination of Halopyridines

The direct amination of halopyridines presents a powerful and versatile method for the synthesis of diaminopyridines. Copper-catalyzed and palladium-catalyzed systems are frequently employed to facilitate this transformation. These methods offer the advantage of introducing the amino group in a regioselective manner.

Table 2: Synthesis of Diaminopyridines via Catalytic Amination

| Starting Material | Amine Source | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2,5-Dibromopyridine | Ammonia | [Cu₂(2,7-bis(pyridin-2-yl)-l,8-naphthyridine)(OH)(CF₃COO)₃] | - | Cs₂CO₃ | Ethylene Glycol | 140 | 55 | [3] |

| 2-Halopyridines | Various Amines | CuI or Copper Nanoparticles | 2-Isobutyrylcyclohexanone or L-proline | - | DMSO | Not Specified | Good to Excellent | [4] |

| Amino-chloropyridines | Ammonia | Palladium Catalyst | XantPhos | - | Not Specified | Mild Conditions | High | [5] |

Experimental Protocols

General Procedure for Copper-Catalyzed Amination of a Halopyridine

This protocol is a representative example of the synthesis of a diaminopyridine derivative from a corresponding halopyridine.

Materials:

-

Halopyridine substrate (1.0 mmol)

-

Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

-

Ligand (e.g., L-proline) (0.2 mmol, 20 mol%)

-

Amine source (e.g., aqueous ammonia) (5.0 mmol)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

Dimethyl sulfoxide (B87167) (DMSO) (5 mL)

Procedure:

-

To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the halopyridine substrate, CuI, ligand, and K₂CO₃.

-

Add DMSO and the amine source to the tube.

-

Seal the tube and heat the reaction mixture at a specified temperature (e.g., 110-140°C) with vigorous stirring for the required reaction time (typically 8-24 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired diaminopyridine derivative.

Role in the Synthesis of CDK4/6 Inhibitors

A critical application of diaminopyridine analogs is in the synthesis of highly selective cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors, such as Palbociclib and Ribociclib. These drugs have revolutionized the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[6][7] The key intermediate for these syntheses is a 2-amino-5-(piperazin-1-yl)pyridine derivative, which is conceptually derived from this compound.

Synthesis of Palbociclib and Ribociclib: A Workflow Overview

The general synthetic strategy for Palbociclib and Ribociclib involves the coupling of a substituted aminopyridine core with a complex pyrimidine-based fragment. The diaminopyridine analog provides the crucial 2-aminopyridine (B139424) moiety that is essential for binding to the CDK4/6 active site.

Caption: General workflow for the synthesis of CDK4/6 inhibitors.

Mechanism of Action of CDK4/6 Inhibitors

Palbociclib and Ribociclib are potent and selective inhibitors of CDK4 and CDK6. These kinases are key regulators of the cell cycle, specifically controlling the transition from the G1 (growth) phase to the S (synthesis) phase.[3][8]

In many cancers, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation. This is often due to the overexpression of cyclin D or the loss of endogenous inhibitors like p16INK4a. Activated CDK4/6 complexes phosphorylate the retinoblastoma protein (Rb), causing it to release the E2F transcription factor. E2F then promotes the transcription of genes necessary for DNA replication and cell cycle progression.[2][9]

Palbociclib and Ribociclib bind to the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of Rb. This maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F. The sequestration of E2F leads to a G1 cell cycle arrest, thereby inhibiting the proliferation of cancer cells.[10]

Caption: The CDK4/6 signaling pathway and the mechanism of action of Palbociclib and Ribociclib.

Conclusion

This compound and its derivatives are indispensable intermediates in organic synthesis, with profound implications for drug discovery and development. Their utility is prominently showcased in the synthesis of cutting-edge cancer therapeutics like Palbociclib and Ribociclib. A thorough understanding of the synthetic routes to these intermediates and their subsequent chemical transformations is paramount for the continued development of novel and effective pharmaceuticals. The ability to strategically incorporate the diaminopyridine scaffold allows for the design of molecules with high affinity and selectivity for their biological targets, ultimately leading to improved patient outcomes. As research in medicinal chemistry advances, the demand for versatile and efficiently synthesized intermediates like diaminopyridines will undoubtedly continue to grow.

References

- 1. US20170247380A1 - Method for preparing palbociclib - Google Patents [patents.google.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Ibrance (Palbociclib): First CDK4 and CDK6 Inhibitor FDA Approved for the Treatment of Postmenopausal Women with Metastatic Breast Cancer - The Oncology Pharmacist [theoncologypharmacist.com]

- 4. en.wikipedia.org [en.wikipedia.org]

- 5. WO2023194870A1 - Process for the preparation of palbociclib - Google Patents [patents.google.com]

- 6. longdom.org [longdom.org]

- 7. medkoo.com [medkoo.com]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. droracle.ai [droracle.ai]

An In-depth Technical Guide to the Discovery and History of Pyridine-2,5-diamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and biological significance of pyridine-2,5-diamine. The information is curated to be a valuable resource for professionals engaged in chemical research and drug development.

Introduction

Pyridine-2,5-diamine, a key heterocyclic aromatic amine, has emerged as a significant building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique electronic and structural properties, conferred by the arrangement of the amino groups on the pyridine (B92270) ring, make it a versatile precursor for the synthesis of a wide array of complex molecules with diverse biological activities and material properties. This document traces the historical milestones of this compound, from its potential early synthesis to its contemporary applications, and provides detailed technical information for its synthesis and characterization.

Discovery and History

While the precise first synthesis of pyridine-2,5-diamine is not definitively documented in readily available historical records, its history is intrinsically linked to the broader exploration of pyridine chemistry that began in the 19th century. Pyridine itself was first isolated from coal tar by the Scottish chemist Thomas Anderson in 1849. The structural elucidation of pyridine by Wilhelm Körner and James Dewar in the late 1860s paved the way for systematic investigations into its derivatives.

Early work on aminopyridines often involved the reduction of nitropyridines. It is highly probable that pyridine-2,5-diamine was first synthesized via the reduction of a corresponding dinitropyridine or a nitroaminopyridine. One of the most established methods for its preparation is the reduction of 2-amino-5-nitropyridine (B18323). The synthesis of this precursor from 2-aminopyridine (B139424) through nitration has been a common practice in organic synthesis for many decades.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of pyridine-2,5-diamine is presented below.

| Property | Value | Reference |

| Molecular Formula | C₅H₇N₃ | [1] |

| Molar Mass | 109.13 g/mol | [1] |

| Melting Point | 110.3 °C | [2] |

| Boiling Point | 180 °C at 12 mmHg | [2] |

| pKa | 6.48 (at 20 °C) | [2] |

| Appearance | Yellow to purple crystalline powder | [3] |

| Solubility | Soluble in water and some organic solvents | [4] |

Spectroscopic Data:

-

¹H NMR: Expected to show signals for the aromatic protons on the pyridine ring and the protons of the two amino groups.

-

¹³C NMR: Will display distinct signals for the carbon atoms of the pyridine ring.

-

IR Spectroscopy: Characteristic peaks for N-H stretching of the primary amines and C=N and C=C stretching of the aromatic ring are expected.

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of 109.13 would be a key feature.

Synthesis of Pyridine-2,5-diamine

Several synthetic routes to pyridine-2,5-diamine have been developed. The most common and reliable methods are detailed below.

Reduction of 2-Amino-5-nitropyridine

This is a widely used and efficient method for the preparation of pyridine-2,5-diamine. The process involves two main steps: the nitration of 2-aminopyridine to form 2-amino-5-nitropyridine, followed by the reduction of the nitro group.

Materials:

-

2-aminopyridine

-

Concentrated sulfuric acid

-

Fuming nitric acid

-

Ice water

Procedure:

-

In a reaction vessel, dissolve 18.82 g (0.2 mol) of 2-aminopyridine in 75.3 g of 1,2-dichloroethane with stirring.

-

Slowly add 45.17 g of a pre-mixed concentrated sulfuric acid/fuming nitric acid mixture dropwise to the solution, maintaining the temperature below 10 °C. The addition should be completed over 60-12 hours. The reaction mixture will turn from light yellow to red wine color.

-

After the addition is complete, allow the reaction to proceed at room temperature.

-

Upon completion of the reaction, cool the mixture to room temperature and wash with water until the pH of the aqueous layer is approximately 5.8.

-

Separate the organic layer and recover the 1,2-dichloroethane under reduced pressure.

-

Slowly pour the residue into ice water to precipitate a dark yellow solid.

-

Filter the precipitate, wash with water, and dry to obtain 2-amino-5-nitropyridine. A yield of 91.67% with an HPLC purity of 98.66% has been reported.[5]

Materials:

-

2-amino-5-nitropyridine

-

10% Palladium on carbon (Pd/C)

-

Solvent (e.g., Ethanol (B145695), Methanol)

-

Reducing agent (e.g., Hydrazine (B178648) hydrate (B1144303) or H₂ gas)

General Procedure (Catalytic Hydrogenation):

-

Dissolve 2-amino-5-nitropyridine in a suitable solvent such as ethanol or methanol (B129727) in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) or add a hydrogen source like hydrazine hydrate.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or HPLC).

-

After the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to yield pyridine-2,5-diamine.

-

The crude product can be further purified by recrystallization or column chromatography.

Copper-Catalyzed Amination

This method provides an alternative route to pyridine-2,5-diamine, often from a halogenated pyridine precursor.

Materials:

-

Halogenated pyridine substrate (e.g., 2-chloro-5-aminopyridine or 2,5-dihalopyridine)

-

Copper catalyst complex (e.g., [Cu₂(2,7-bis(pyridin-2-yl)-l,8-naphthyridine)(OH)(CF₃COO)₃])

-

Tetrabutylammonium (B224687) bromide (TBAB)

-

Aqueous ammonia (B1221849) (Conc. NH₃(aq))

-

Cesium carbonate (Cs₂CO₃)

-

Ethylene (B1197577) glycol or water

-

Ethyl acetate

-

Saturated NaCl solution

-

Anhydrous MgSO₄

Procedure:

-

In a sealed reaction tube, combine the halogenated pyridine substrate (0.25 mmol), the copper catalyst complex (2.5 x 10⁻³ mmol), cesium carbonate (1 mmol), concentrated aqueous ammonia (0.5 mL), and tetrabutylammonium bromide (0.25 mmol) in water (0.5 mL) or ethylene glycol.

-

Heat the reaction mixture to 110-140 °C and stir for 8-24 hours.

-

After cooling to room temperature, pour the reaction mixture into a saturated NaCl solution.

-

Extract the aqueous phase with ethyl acetate.

-

Dry the combined organic extracts over anhydrous MgSO₄.

-

Remove the solvent under reduced pressure.

-

Purify the residue by recrystallization or silica (B1680970) gel chromatography to obtain pyridine-2,5-diamine. The products are typically characterized by NMR spectroscopy.[6]

Biological Significance and Applications

Pyridine-2,5-diamine and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.

-

Pharmaceutical Intermediate: It serves as a crucial intermediate in the synthesis of various pharmaceuticals.[7] Its structural motif is found in compounds targeting neurological disorders, and it has been investigated for its potential to enhance nerve growth factor (NGF) levels, which could be beneficial in conditions like Alzheimer's disease.[7]

-

CXCR4 Antagonism: Derivatives of 2,5-diaminopyridine have been designed and synthesized as potential antagonists of the CXCR4 receptor.[7] The CXCR4/CXCL12 signaling pathway is implicated in various diseases, including cancer metastasis, inflammation, and HIV-1 proliferation. Antagonizing this receptor can therefore have therapeutic benefits.

CXCR4 Signaling Pathway and Inhibition by Pyridine-2,5-diamine Derivatives

The CXCR4 receptor is a G-protein coupled receptor (GPCR). Upon binding of its cognate ligand, CXCL12, it initiates a cascade of intracellular signaling events. A simplified representation of this pathway and the point of inhibition by pyridine-2,5-diamine derivatives is shown below.

References

- 1. chembk.com [chembk.com]

- 2. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Master's thesis - Dissertation [dissertationtopic.net]

- 3. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents [patents.google.com]

- 4. spectrabase.com [spectrabase.com]

- 5. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Synthesis and evaluation of 2,5-diamino and 2,5-dianilinomethyl pyridine analogues as potential CXCR4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of Amino Groups on the Pyridine Ring

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of aminopyridines is paramount. These structures are not merely simple aromatic amines; the interplay between the exocyclic amino group and the heterocyclic pyridine (B92270) ring imparts a unique and versatile chemical character. This guide provides a comprehensive overview of the core principles governing the reactivity of aminopyridines, detailed experimental protocols for key transformations, and quantitative data to inform synthetic design.

Electronic Properties and Basicity: The Influence of Nitrogen Position

The reactivity of an aminopyridine is fundamentally dictated by the position of the amino group relative to the ring nitrogen. The pyridine nitrogen is electron-withdrawing (inductive effect), which deactivates the ring towards electrophilic attack compared to benzene.[1][2] Conversely, the amino group is a strong activating group, donating electron density to the ring through resonance. This dynamic competition influences both the basicity of the molecule and the regioselectivity of its reactions.

The basicity of the two nitrogen atoms is a critical consideration. The ring nitrogen is generally more basic than the exocyclic amino group. Protonation typically occurs on the ring nitrogen, which can significantly modulate the reactivity of the molecule in subsequent steps.

Table 1: pKa Values of Aminopyridine Isomers

| Compound | pKa (Conjugate Acid) |

| 2-Aminopyridine | 6.86 |

| 3-Aminopyridine | 6.04 |

| 4-Aminopyridine | 9.17 |

Note: pKa values can vary slightly depending on the measurement conditions.

4-Aminopyridine is the most basic of the isomers. This is due to the effective delocalization of the positive charge onto the exocyclic nitrogen upon protonation of the ring nitrogen, a stabilizing resonance effect not possible in the other isomers.

Caption: Key factors governing the reactivity of aminopyridines.

Reactions Involving the Exocyclic Amino Group

The exocyclic amino group behaves as a typical nucleophile, readily participating in reactions such as acylation and alkylation.

Acylation

Acylation of the amino group is a common transformation, often used as a protection strategy or to synthesize biologically active amides. The reaction typically proceeds smoothly using acylating agents like acid anhydrides or acid chlorides.[3]

Table 2: Representative Conditions for N-Acetylation of 2-Aminopyridine

| Starting Material | Acetylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Aminopyridine | Acetic Anhydride (B1165640) | Acetic Anhydride | < 60 | 1 | 95 | [3] |

| 2-Amino-4-methylpyridine | Acetic Anhydride | Acetic Anhydride | 70 | 2 | 95 | [3] |

Alkylation

N-alkylation of aminopyridines can be challenging due to the potential for over-alkylation to form dialkylated and even quaternary pyridinium (B92312) salt products.[4] The nucleophilicity of the mono-alkylated product is often comparable to or greater than the starting amine. Careful control of stoichiometry and reaction conditions is crucial.[4]

Strategies to achieve selective mono-alkylation include:

-